molecular formula C24H38O8 B1250321 Botcinin C

Botcinin C

Cat. No.: B1250321
M. Wt: 454.6 g/mol
InChI Key: ZLZXAWHFKFHHNF-MLIBADTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Botcinin C is a secondary metabolite isolated from the fungal phytopathogen Botrytis cinerea . It belongs to the botcinin class of polyketides, which are characterized as tetra-methylated tetraketides . This compound has demonstrated specific antifungal activity in research settings, showing notable efficacy against Magnaporthe grisea, the causative agent of rice blast disease, with a determined minimum inhibitory concentration (MIC) of 12.5 µM . The production of botcinins, including Botcinin C, is part of a complex biosynthetic pathway in B. cinerea and is known to be upregulated in fungal mutants where the production of another phytotoxin, botrydial, is impaired . Studies on fungal interactions have revealed that botcinins can stimulate the expression of biosynthetic genes in the antagonist fungus Trichoderma arundinaceum, indicating a role in microbial chemical dialogue . Researchers value Botcinin C as a tool for investigating fungal pathogenesis, polyketide biosynthesis, and interspecies fungal interactions . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H38O8

Molecular Weight

454.6 g/mol

IUPAC Name

[(2S,3R,4R,4aS,7S,8S,8aS)-8-acetyloxy-2,4,7,8a-tetramethyl-6-oxo-2,3,4,4a,7,8-hexahydropyrano[3,2-b]pyran-3-yl] (E,4S)-4-hydroxydec-2-enoate

InChI

InChI=1S/C24H38O8/c1-7-8-9-10-11-18(26)12-13-19(27)30-20-14(2)21-24(6,32-16(20)4)22(29-17(5)25)15(3)23(28)31-21/h12-16,18,20-22,26H,7-11H2,1-6H3/b13-12+/t14-,15+,16+,18+,20-,21+,22+,24+/m1/s1

InChI Key

ZLZXAWHFKFHHNF-MLIBADTPSA-N

Isomeric SMILES

CCCCCC[C@@H](/C=C/C(=O)O[C@@H]1[C@H]([C@H]2[C@@]([C@H]([C@@H](C(=O)O2)C)OC(=O)C)(O[C@H]1C)C)C)O

Canonical SMILES

CCCCCCC(C=CC(=O)OC1C(C2C(C(C(C(=O)O2)C)OC(=O)C)(OC1C)C)C)O

Synonyms

botcinin C

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Biocontrol Agent
Botcinin C exhibits significant antifungal properties, making it a promising candidate for biocontrol in agriculture. Research indicates that it can inhibit the growth of various plant pathogens, particularly those affecting crops. For instance, studies have shown that Botcinin C can effectively suppress the growth of Botrytis cinerea, which is notorious for causing gray mold in fruits and vegetables . Its application could lead to reduced reliance on synthetic fungicides, promoting sustainable agricultural practices.

Enhancement of Plant Resistance
In addition to its direct antifungal effects, Botcinin C has been observed to enhance the resistance of plants to pathogens. When applied to crops, it triggers systemic acquired resistance (SAR), leading to increased expression of defense-related genes. This mechanism not only helps in combating existing infections but also prepares plants for future pathogen attacks .

Pharmacological Applications

Potential Anticancer Properties
Recent studies have explored the anticancer potential of Botcinin C. Preliminary data suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways. In vitro experiments have demonstrated that Botcinin C can inhibit cell proliferation in several cancer cell lines, indicating its potential as a lead compound for cancer therapy .

Antioxidant Activity
Botcinin C also exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented, suggesting its use in formulations aimed at improving skin health and preventing age-related damage .

Biochemical Research

Metabolomic Studies
Botcinin C serves as a valuable tool in metabolomic studies aimed at understanding fungal secondary metabolism. Its biosynthetic pathways have been elucidated through transcriptomic and mutagenesis approaches, providing insights into the genetic regulation of secondary metabolite production in fungi . This knowledge is crucial for biotechnological applications where enhanced production of desired metabolites is sought.

Synthesis and Structural Studies
The total synthesis of Botcinin C has been achieved through asymmetric synthesis techniques, allowing researchers to explore its structure-activity relationships further. These synthetic methodologies not only facilitate the production of Botcinin C but also enable the development of analogs with improved biological activities .

Case Studies and Research Findings

Study Focus Findings Reference
Antifungal ActivityBotcinin C effectively inhibits Botrytis cinerea growth
Induction of Plant ResistanceEnhances SAR and increases defense gene expression
Anticancer PotentialInduces apoptosis in cancer cell lines
Antioxidant PropertiesScavenges free radicals; potential for skin health applications
Metabolomic InsightsElucidates biosynthetic pathways in fungi
Synthetic MethodologiesAchieved total synthesis; explored structure-activity relationships

Chemical Reactions Analysis

2.1. Aldol Condensation

The Evans aldol reaction between oxazolidinone derivatives and methacrolein generated fragments with defined stereochemistry. For example:

  • Fragment A : Synthesized via anti-aldol reaction between (4S)-4-benzyl-2-oxazolidinone and methacrolein .

Reagents/Conditions :

StepReagentsConditionsYield
Aldol reactionTiCl₄, DCM-78°C → RT78%
Oxidative cleavageH₂O₂-LiOHTHF/H₂O85%

2.2. SmI₂-Mediated Reformatsky Reaction

The lactone ring was formed via a stereoselective intramolecular Reformatsky reaction , which established the 3,4-cis or trans configuration depending on reaction conditions .

Example Reaction :

  • Substrate : Bromoester intermediate.

  • Reagent : SmI₂ (2 equiv).

  • Yield : 65–72% for trans-lactone.

2.3. Esterification and Alkene Metathesis

  • Esterification : Fragments A and B were coupled using MNBA (2-methyl-6-nitrobenzoic anhydride) and DMAP (4-dimethylaminopyridine) .

  • RCM : Grubbs’ catalyst (2nd generation) facilitated macrocyclization .

Data Table: Esterification Optimization :

CatalystSolventTemp (°C)Yield
MNBA/DMAPToluene0 → 2582%
DCC/DMAPDCM2545%

Key Stability and Reactivity Findings

  • Translattonization : The nine-membered lactone of botcinin C is prone to intramolecular translactonization, forming γ-lactones under acidic or thermal conditions .

  • Acetylation : Selective acetylation at the C-3 hydroxyl group was achieved using acetic anhydride/pyridine (90% yield) .

Stability Data :

ConditionResult
pH 2 (HCl)Rapid γ-lactone formation
60°C (neat)Partial decomposition

Synthetic Derivatives and Bioactivity

Botcinin C derivatives were synthesized to probe structure-activity relationships:

  • C-3 Deacetylation : Treatment with K₂CO₃/MeOH yielded botcinin F, showing reduced antifungal activity .

  • Side-Chain Modifications : Alkyl chain truncation abolished activity against Magnaporthe grisea .

Bioactivity Data :

CompoundMIC (μg/mL)
Botcinin C6.25
Botcinin F>50

Mechanistic Insights

  • Macrocyclization : RCM proceeds via a chair-like transition state , favoring E-alkene geometry .

  • Stereoelectronic Effects : The C-2 methyl group directs crotylation stereochemistry through allylic strain .

Q & A

Q. What are the key structural and biosynthetic characteristics of Botcinin C, and how do they inform experimental design?

Botcinin C belongs to the botcinin family of polyketide-derived metabolites produced by Botrytis cinerea. Structural analogs like Botcinin A and B feature a polyketide backbone with acetyl starter units and malonate-derived chains, as shown via isotopic labeling (e.g., sodium [2-¹³C]malonate feeding experiments) . To design experiments, researchers should:

  • Use NMR and mass spectrometry to confirm structural features.
  • Reference biosynthetic pathways of related botcinins (e.g., botrylactones) for hypothesis generation.
  • Include mutant strains (e.g., bcbot2Δ) to isolate Botcinin C production .

Q. How should researchers structure experiments to ensure reproducibility in Botcinin C synthesis?

Reproducibility requires detailed methodologies aligned with journal guidelines:

  • Experimental Section : Document reagent sources, purity, concentrations, and synthesis steps (e.g., malonate feeding protocols) .
  • Supporting Information : Provide raw NMR spectra, chromatograms, and mutant strain genotyping data .
  • Statistical Reporting : Include uncertainties in yield calculations and replicate experiments (≥3 trials) .

What frameworks are recommended for formulating hypothesis-driven research questions on Botcinin C?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to define scope. Example:

  • "How does the inactivation of polyketide synthase genes (Intervention) affect Botcinin C yield (Outcome) in B. cinerea (Population) compared to wild-type strains (Comparison)?" .

Advanced Research Questions

Q. What isotopic labeling strategies validate the biosynthetic pathway of Botcinin C?

Advanced techniques include:

  • ¹³C/²H Labeling : Track acetate and malonate incorporation into the polyketide chain via NMR (e.g., enhanced signals at C-2, C-4, C-6 in Botcinin A/B ).
  • Mutant Studies : Use B. cinerea mutants (e.g., bcbot2Δ) to block competing pathways and amplify Botcinin C production .
  • Enzyme Inhibition : Apply inhibitors targeting specific polyketide synthases to isolate pathway intermediates.

Q. How can contradictions in phytotoxicity data for Botcinin C be resolved?

Contradictions may arise from variable experimental conditions (e.g., host plant species, fungal strain diversity). Mitigation strategies:

  • Meta-Analysis : Compare datasets using standardized bioassay protocols (e.g., leaf disc necrosis assays) .
  • Contradiction Mapping : List conflicting factors (e.g., environmental pH, metabolite synergies) and test their interactions .
  • Genetic Controls : Use isogenic fungal strains to isolate Botcinin C-specific effects .

Q. What statistical methods address variability in Botcinin C yield measurements?

  • Error Propagation : Calculate uncertainties in yield (%) from mass and volume measurements .
  • ANOVA/Mixed Models : Account for batch effects (e.g., culture media variations) .
  • Sensitivity Analysis : Identify variables (e.g., incubation temperature) with the strongest impact on yield .

Methodological Guidelines

Q. How should researchers present Botcinin C data in manuscripts to meet journal standards?

  • Figures/Tables : Highlight isotopic labeling results (Table 2 in ) and dose-response curves. Avoid overcrowding structures; use 2–3 key compounds per graphic .
  • Discussion : Contrast Botcinin C’s bioactivity with other phytotoxins (e.g., botrydial) and address study limitations (e.g., in vitro-to-in vivo extrapolation) .
  • Reproducibility : Archive raw data in repositories like Zenodo and cite primary literature for replicated methods .

Q. What criteria ensure ethical compliance in Botcinin C research?

  • Biosecurity : Adhere to containment protocols for pathogenic B. cinerea strains.
  • Data Attribution : Cite original sources for replicated spectra or genetic data .
  • Conflict Disclosure : Declare funding sources (e.g., agricultural biotech grants) in acknowledgments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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